molecular formula C12H13NO3 B8518395 4-(3,4-Dimethoxyphenyl)-3-oxo-butyronitrile

4-(3,4-Dimethoxyphenyl)-3-oxo-butyronitrile

Cat. No. B8518395
M. Wt: 219.24 g/mol
InChI Key: FNATYAHRGMTUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxyphenyl)-3-oxo-butyronitrile is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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properties

Product Name

4-(3,4-Dimethoxyphenyl)-3-oxo-butyronitrile

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-oxobutanenitrile

InChI

InChI=1S/C12H13NO3/c1-15-11-4-3-9(8-12(11)16-2)7-10(14)5-6-13/h3-4,8H,5,7H2,1-2H3

InChI Key

FNATYAHRGMTUOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)CC#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1.0 L three-necked round-bottomed flask was added 50 mL of THF and the reaction mixture was cooled to −78° C. Butyl lithium (BuLi, 1.6 M, 14.4 mL, 23 mmol) was added dropwise keeping the temperature below −70° C. Acetonitrile (1.3 mL, 25 mmol) in 30 mL of THF was added dropwise to the flask amidst stirring and cooling. After 2 hours (h) of stirring, (3,4-dimethoxyphenyl)acetic acid methyl ester (2.3 g, 11 mmol) was added to the resulting white colloidal mixture in the flask. The reaction mixture was stirred for a further 2 h, followed by the addition of saturated ammonium chloride solution (NH4Cl, 75 mL) at −78° C. The organic layer was separated, dried with sodium sulfate (Na2SO4), filtered to remove the drying agent and evaporated to dryness to give the crude product. This crude product was purified by silica gel column chromatography, eluting with 30-70% ethyl acetate (EtOAc) in hexanes to yield 4-(3,4-dimethoxyphenyl)-3-oxo-butyronitrile in the form of a solidifying amber oil, 1.8 g (75%).
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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